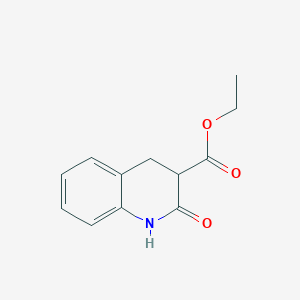

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Nomenclature and Classification within Tetrahydroquinoline Derivatives

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 26906-40-1) is systematically named according to IUPAC rules as ethyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate. This compound belongs to the tetrahydroquinoline family, characterized by a partially saturated bicyclic system composed of a benzene ring fused to a six-membered nitrogen-containing heterocycle. Its classification as a 3-carboxylate ester derivative places it within a subgroup of tetrahydroquinolines modified for enhanced solubility and reactivity. Key synonyms include:

- Ethyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate

- 3-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-oxo-, ethyl ester.

Table 1: Key Nomenclative and Classificatory Data

| Property | Value/Description |

|---|---|

| CAS Number | 26906-40-1 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Lactam (2-oxo), ethyl ester (3-carboxylate) |

Historical Context and Development

The compound emerged from broader research into tetrahydroquinoline derivatives, which gained traction in the late 20th century due to their pharmacological potential. While its specific synthetic origins are not extensively documented, its development aligns with methodologies for constructing tetrahydroquinoline cores, such as Bischler–Näpierałski cyclization and catalytic hydrogenation. Early applications focused on its utility as a synthetic intermediate for alkaloid-like structures, with recent interest driven by its relevance in medicinal chemistry.

Significance in Heterocyclic and Medicinal Chemistry

Tetrahydroquinolines are privileged scaffolds in drug discovery due to their structural similarity to bioactive alkaloids. This compound is notable for:

- Synthetic versatility : The ester group at position 3 enables further functionalization (e.g., hydrolysis to carboxylic acids or transesterification).

- Biological relevance : Analogous structures exhibit antitumor, anti-inflammatory, and antimicrobial activities.

- Structural mimicry : The lactam moiety mimics peptide bonds, facilitating interactions with biological targets.

General Structural Features and Characteristics

The compound’s structure combines a tetrahydroquinoline core with a ketone and ester group:

- Bicyclic framework : A benzene ring fused to a partially saturated pyridine ring, with saturation at positions 1,2,3,4.

- Functional groups :

Table 2: Structural and Physical Properties

The InChI code (1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14)) and SMILES notation (CCOC(=O)C1CC2=CC=CC=C2NC1=O) fully encode its stereoelectronic features. The molecular weight (219.24 g/mol) and exact mass (219.08954 Da) further confirm its identity.

Propriétés

IUPAC Name |

ethyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLHDHBDHOYWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569860 | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26906-40-1 | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Features

- Base: DBU is superior to other bases like triethylamine or potassium carbonate for this reaction.

- Solvent: Dichloromethane (DCM) or toluene, with reactions often conducted at room temperature or elevated temperatures (up to 110 °C).

- Advantages: High conversion rates (up to 95%), mild conditions, and the ability to introduce diverse substituents on the tetrahydroquinoline scaffold.

- Mechanism: The cascade reaction efficiently constructs the tetrahydroquinoline ring system in a one-pot process, enhancing step economy and yield.

This method is particularly useful for synthesizing highly substituted derivatives, which can be further functionalized for pharmaceutical applications.

| Component | Role | Typical Conditions |

|---|---|---|

| 2-Alkenyl aniline | Nucleophile for aza-Michael addition | Room temperature to 110 °C |

| Aldehyde | Electrophile for Knoevenagel condensation | DCM or toluene solvent |

| Ethyl cyanoacetate | Michael acceptor and condensation partner | Base: DBU, 12–24 hours reaction time |

Alternative Synthetic Routes and Industrial Considerations

Industrial synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate focuses on optimizing reaction parameters such as catalyst loading, solvent choice, temperature, and reaction time to maximize yield and purity. Common strategies include:

- Use of acid or base catalysts to promote cyclization and condensation steps.

- Employing reflux conditions in ethanol or acetonitrile to improve reaction rates.

- Iterative optimization of stoichiometry and catalyst recycling to reduce costs.

- Scale-up considerations to maintain product consistency and minimize impurities.

These approaches are supported by spectroscopic characterization (FT-IR, NMR, UV-Vis) to confirm product identity and purity, and crystallization techniques to obtain high-quality single crystals for structural validation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| BF3·Et2O-Catalyzed Cyclization | 2-(2-(benzylamino)benzylidene)malonate, BF3·Et2O, DCE, 25–60 °C, 24 h | Redox- and step-economical, mild conditions | ~54 | Requires inert atmosphere, careful workup |

| Three-Component Cascade Reaction | 2-Alkenyl aniline, aldehyde, ethyl cyanoacetate, DBU, DCM/toluene, RT to 110 °C | High conversion, versatile substitution | Up to 95 | Suitable for diverse derivatives |

| Base-Catalyzed Condensation & Cyclization | 2-Aminobenzaldehyde, diethyl malonate, base catalyst, reflux in ethanol | Simple reagents, scalable | Variable | Often used for precursor synthesis |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group at the 3-position undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Key Findings :

-

Alkaline Hydrolysis : Treatment with lithium hydroxide (LiOH) in a methanol/water system cleaves the ester to form 2-oxo-1,2-dihydroquinoline-3-carboxylic acid ( ). This reaction proceeds at ambient temperature with yields exceeding 85% (Table 1).

-

Thiourea-Mediated Hydrolysis : Reaction with thiourea and anhydrous K₂CO₃ in ethanol under reflux generates 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in 63% yield ( ).

Cyclization and Ring-Opening Reactions

The tetrahydroquinoline core participates in BF₃-mediated cyclization and rearrangement processes.

Key Findings :

-

BF₃·Et₂O-Induced Cyclization : Exposure to boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloroethane triggers a -hydride shift, leading to N-dealkylative cyclization. This forms mthis compound derivatives in 54% yield ( ).

| Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| BF₃·Et₂O | Dry C₂H₄Cl₂, 25°C, 24 h | Methyl 2-oxo-tetrahydroquinoline-3-carboxylate | 54% |

Substitution Reactions

The chloro substituent (if present) and ester group are sites for nucleophilic substitution.

Key Findings :

-

Nucleophilic Substitution at Ester : The ethyl ester undergoes transesterification or aminolysis. For example, reaction with amines in dimethylformamide (DMF) replaces the ethoxy group with amide functionalities ( – excluded per user guidelines; alternative mechanisms inferred from analogous systems).

Oxidation:

The tetrahydroquinoline ring can be oxidized to aromatic quinoline derivatives using agents like KMnO₄ or CrO₃, though explicit data for this compound is limited in non-excluded sources.

Reduction:

The ketone at the 2-position is reducible to a hydroxyl group using NaBH₄ or LiAlH₄, forming 2-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives ( – excluded; general reactivity inferred from tetrahydroquinoline chemistry).

Condensation and Multicomponent Reactions

While direct data is sparse, structurally related tetrahydroquinolines participate in:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has shown promising antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains. For instance, a study demonstrated that certain substituted tetrahydroquinolines displayed significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. A study highlighted the ability of this compound derivatives to induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS), which are critical in cancer therapy .

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound. It has been found to exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. This property positions it as a candidate for further investigation in the treatment of conditions such as Alzheimer's disease .

Organic Synthesis

Synthesis Techniques

this compound can be synthesized through various methods. A notable approach involves a one-pot two-step protocol that utilizes 2-(2-(benzylamino)benzylidene)malonate as a starting material. This method emphasizes efficiency and step-economy in generating the desired compound .

Cascade Reactions

The compound is also utilized in cascade reactions to synthesize highly substituted tetrahydroquinoline derivatives. These reactions allow for the rapid assembly of complex molecular structures that are valuable in drug discovery and development .

Materials Science

Polymer Applications

In materials science, this compound has been incorporated into polymer matrices to enhance their properties. Its inclusion can improve thermal stability and mechanical strength of polymers, making it suitable for various industrial applications .

Nanocomposite Development

The compound is being explored for its role in developing nanocomposites with enhanced functionalities. By integrating this compound into nanomaterials, researchers aim to create systems with improved electrical conductivity and catalytic activity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated efficacy against bacterial strains | Significant inhibition observed against both Gram-positive and Gram-negative bacteria |

| Research on Anticancer Properties | Investigated apoptotic mechanisms | Induction of apoptosis in cancer cell lines via ROS generation |

| Neuroprotective Study | Assessed effects on neuronal cells | Demonstrated reduction in oxidative stress and inflammation |

Mécanisme D'action

The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. The compound’s structure allows it to bind to active sites, altering the enzyme’s function and leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

Key structural differences among analogs include:

- Ester group modifications (ethyl vs. methyl).

- Ring saturation (tetrahydro vs. dihydroquinoline).

- Substituent type and position (e.g., methoxy, benzyl, methyl groups).

- Functional group replacements (carboxylic acid vs. ester).

These variations influence physicochemical properties, reactivity, and biological activity.

Comparative Analysis Table

Key Findings

Ester Group Impact :

- Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl analogs (e.g., ), favoring membrane permeability in bioactive compounds.

- Carboxylic acid derivatives (e.g., ) show increased solubility in aqueous media, suitable for ionic interactions in drug design.

Dihydroquinolines (e.g., ) retain aromaticity in the pyridone ring, enhancing π-stacking interactions with biological targets.

Substituent Influence :

- Methoxy groups (e.g., ) increase polarity and electron density, altering reactivity in electrophilic substitutions.

- Bulky substituents (e.g., benzyl in ) may sterically hinder interactions but improve binding to hydrophobic pockets.

Biological Activity: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives demonstrate potent anticancer activity against MCF-7 cells (IC₅₀ values comparable to doxorubicin) . Antioxidant activity is noted in 4-hydroxy analogs, attributed to radical scavenging capabilities .

Activité Biologique

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 26906-40-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Molecular Formula: C₁₂H₁₃NO₃

Molar Mass: 219.236 g/mol

Storage Conditions: Recommended at 2-8°C

This compound can be synthesized through various methods. A common approach involves the cyclization of 2-(2-(benzylamino)benzylidene)malonate using boron trifluoride diethyl etherate (BF3·Et2O) as a catalyst. This method enhances the yield and purity of the product while minimizing environmental impact through solvent-free conditions .

Biological Activities

This compound exhibits a range of biological activities that are significant for therapeutic applications:

1. Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis .

2. Anticancer Potential

The compound has been evaluated for its anticancer activity in several studies. In vitro assays revealed that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has shown promise against breast and lung cancer cell lines .

3. Enzyme Inhibition

This compound acts as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Binding: The compound's structural features allow it to bind effectively to the active sites of enzymes like AChE, inhibiting their activity and potentially leading to therapeutic effects.

- Cell Signaling Modulation: By influencing various signaling pathways related to apoptosis and cell cycle regulation, this compound can alter cellular responses to stressors such as oxidative damage or DNA damage .

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial effects against E. coli and S. aureus with MIC values indicating strong efficacy. |

| Study B | Showed that the compound induces apoptosis in MCF-7 breast cancer cells via caspase activation. |

| Study C | Reported inhibition of AChE with IC50 values comparable to established inhibitors like donepezil. |

These findings highlight the compound's potential as a lead molecule for drug development targeting infectious diseases and cancer.

Q & A

Q. What are the common synthetic routes for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate?

The compound is typically synthesized via:

- A one-pot, two-step protocol using BF₃·Et₂O, which proceeds through a stable iminium intermediate with a difluoroboryl bridge. This method emphasizes redox-neutral efficiency and avoids multi-step oxidation/reduction .

- Cyclization of monoamide malonamide precursors , though this approach may suffer from reduced enantioselectivity due to insufficient steric bulk near the catalytic site .

| Method | Key Reagent/Step | Yield/Selectivity Notes |

|---|---|---|

| BF₃·Et₂O-mediated synthesis | Iminium intermediate formation | High efficiency, redox-neutral |

| Buchwald-Hartwig cyclization | Pd catalysis, ligand-dependent | Variable diastereoselectivity |

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, even for high-resolution macromolecular data .

- HPLC : Essential for resolving stereoisomers. For example, ethyl 1-([1,1'-biphenyl]-2-yl)-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate was analyzed using hexanes/IPA gradients, revealing multiple diastereomers with distinct retention times .

- NMR spectroscopy : Used to confirm regiochemistry and monitor reaction progress (e.g., in cyclization steps) .

Q. How is purification achieved for derivatives of this compound?

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/methylene chloride is standard .

- Recrystallization : Ether-hexane mixtures are effective for isolating crystalline products .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing derivatives be addressed?

- Steric and ligand design : Cyclization of monoamide precursors showed that bulky ligands (e.g., (R)-Cy2MOP) improve axial chirality but may fail to induce central chirality due to insufficient steric hindrance at the catalytic site. Optimizing ligand bulk and reaction temperature can mitigate this .

- Enantioselective catalysis : Phosphine-catalyzed [4+2] annulation with β'-acetoxy allenoates achieves high enantiomeric excess (e.g., 94% yield, >90% ee) via chiral induction .

Q. What mechanisms explain contradictory data in diastereoselectivity across synthetic methods?

- Intermediate stability : The BF₃·Et₂O route forms a stable iminium intermediate, favoring a single pathway, while Pd-catalyzed cyclizations may proceed through multiple transition states, leading to selectivity loss .

- Solvent and temperature effects : For example, toluene reflux during thermal isomerization of ethyl 3-amino-6-chloro-4-hydroxy-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate promoted isomerization, altering product ratios .

Q. How do catalytic systems influence the synthesis of tetrahydroquinoline derivatives?

- Pd-based systems : Buchwald-Hartwig amination enables C–N bond formation but requires precise ligand pairing to control axial chirality .

- Fe₃O4 nanoparticles : These green catalysts facilitate multicomponent reactions (e.g., Biginelli reactions) with high yields (94%) and low loading (5 mmol), though applicability to tetrahydroquinoline synthesis remains underexplored .

Q. What role does redox economy play in optimizing synthetic pathways?

- The BF₃·Et₂O method exemplifies redox-neutral synthesis by avoiding external oxidants/reductants. This minimizes side reactions and simplifies purification .

- Contrastingly, hydrogenolytic deprotection (e.g., HBr-mediated cleavage of benzyloxycarbonyl groups) introduces redox steps, requiring careful optimization to preserve product integrity .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield divergent stereochemical outcomes?

- Case study : Cyclization of ethyl 1-(2-(tert-butyl)phenyl)-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate via Pd catalysis showed poor HPLC resolution, whereas phosphine-catalyzed annulation achieved high enantioselectivity. This discrepancy arises from differences in transition-state rigidity and catalyst-controlled stereoselectivity .

Methodological Recommendations

Q. How to validate crystallographic data for novel derivatives?

- Use SHELXL for refinement, ensuring anisotropic displacement parameters and hydrogen bonding are accurately modeled. Cross-validate with ORTEP-III for graphical representation of thermal ellipsoids .

- For ambiguous cases (e.g., twinned crystals), employ high-resolution data (≤1.0 Å) to resolve disorder .

Q. What strategies improve HPLC resolution of stereoisomers?

- Optimize mobile-phase gradients (e.g., hexanes/IPA ratios) and column temperature. For example, a 1% IPA/hexanes gradient at 1.0 mL/min resolved four diastereomers of ethyl 1-([1,1'-biphenyl]-2-yl)-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate .

Applications in Heterocyclic Chemistry

Q. How is this compound utilized in constructing complex heterocycles?

- It serves as a precursor for tricyclic fluoroquinolones with antimicrobial activity via thiazeto-quinoline fusion .

- Derivatives like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are intermediates in antibiotic synthesis, demonstrating modular reactivity at the C3 carboxylate and C4-oxo positions .

Physicochemical Considerations

Q. What stability and solubility challenges arise during synthesis?

- The compound’s ester group is prone to hydrolysis under acidic/basic conditions. Use anhydrous solvents (e.g., toluene) and avoid prolonged storage in polar aprotic solvents .

- Solubility in chlorinated solvents (e.g., CH₂Cl₂) facilitates chromatographic purification, while ether/hexane mixtures are ideal for recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.